molecular formula C8H6N2S B8575910 2,2'-(Thiophene-2,5-diyl)diacetonitrile

2,2'-(Thiophene-2,5-diyl)diacetonitrile

Cat. No. B8575910
M. Wt: 162.21 g/mol
InChI Key: HIVWZZUKICTAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(Thiophene-2,5-diyl)diacetonitrile is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(Thiophene-2,5-diyl)diacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(Thiophene-2,5-diyl)diacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2'-(Thiophene-2,5-diyl)diacetonitrile

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

2-[5-(cyanomethyl)thiophen-2-yl]acetonitrile

InChI

InChI=1S/C8H6N2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2H,3-4H2

InChI Key

HIVWZZUKICTAJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CC#N)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

An solution of sodium cyanide (97.7 g, 1.99 mol) in anhydrous DMF (650 mL) is cooled to 0° C. and treated with 2,5-bis-chloromethyl-thiophene (84.7 g, 468 mmol) in one portion. The reaction mixture is allowed to warm to room temperature with stirring for 24 h, then heated to 40° C. for an additional 0.5 h. After cooling to room temperature, chloroform (300 mL) is added and the mixture is poured into saturated aq NaCl. After separation, the aq layer is extracted with chloroform (3×). The combined organic layers are washed with saturated aq NaCl, dried over MgSO4, filtered and concentrated in vacuo. The resulting residue is purified by distillation to give (5-cyanomethyl-thiophen-2-yl)-acetonitrile (19.2 g, 25.3%) as a light brown oil: (bp 160-165° C., 0.75 mm Hg; Rf 0.26 (15% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 6.93 (s, 2 H), 3.85 (s, 4 H).
Quantity
97.7 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
84.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.